Home > Products > Screening Compounds P62432 > 2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide -

2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

Catalog Number: EVT-4545009
CAS Number:
Molecular Formula: C21H17N3O4
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

  • Compound Description: These compounds are a series of substituted benzamide/benzene sulfonamides featuring a 5-methyl-1,3,4-oxadiazol-2-yl group attached to a dihydropyridine ring. The research focused on their synthesis and evaluation as anti-inflammatory and anti-cancer agents. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

  • Compound Description: This compound represents a hybrid ring system incorporating both thiazole and oxadiazole rings, designed and synthesized as potential antibacterial agents. []

3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

  • Compound Description: These compounds are two 1,3,4-oxadiazole derivatives, distinguished by the specific substituents on the aromatic ring attached to the 5-position of the oxadiazole ring. []

N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline

  • Compound Description: This compound is a bipolar ligand comprised of triphenylamine and 1,3,4-oxadiazole units, noted for its non-planar structure and potential for π–π interactions. []

N‐Phenyl‐N‐{4‐[5‐(2‐phenyl‐3‐pyridyl)‐1,3,4‐oxadiazol‐2‐yl]phenyl}aniline

  • Compound Description: This compound is another example of a bipolar ligand containing triphenylamine and 1,3,4-oxadiazole moieties. Its key characteristic is the near coplanarity of the oxadiazole and pyridine rings within the molecule. []

2,9,16,23-Tetra-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamidometallophthalocyanines

  • Compound Description: This series of metallophthalocyanine complexes incorporates four benzamide units, each linked to a 5-phenyl-1,3,4-oxadiazol-2-yl group. The study investigated their synthesis, characterization, and in vitro biological activities, including antimicrobial and antioxidant properties. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

  • Compound Description: VNI is a potent inhibitor of protozoan CYP51, an enzyme involved in sterol biosynthesis, and is known for its efficacy in treating Chagas disease. The research focused on modifying the VNI scaffold to target fungal CYP51 for novel antifungal drug development. []

N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide and N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide

  • Compound Description: These two compounds are naphtho-furan derivatives incorporating a 5-phenyl-1,3,4-oxadiazol-2-yl moiety. They were synthesized and evaluated for their antimicrobial activity. []

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Derivatives

  • Compound Description: This series of compounds represents molecular hybrids designed to address multiple targets implicated in Alzheimer's disease. They were synthesized and tested for their inhibitory potential against various enzymes involved in Alzheimer's pathogenesis. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

  • Compound Description: This compound emerged as a potent and selective calcium release-activated calcium (CRAC) channel inhibitor, showing promise as a potential therapeutic agent for inflammatory diseases like rheumatoid arthritis. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: This compound is a pyridazinone derivative containing a 5-phenyl-1,3,4-oxadiazol-2-ylmethyl substituent. Its crystal structure, determined by X-ray crystallography, revealed key features of its molecular geometry and packing. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This series of compounds comprises bi-heterocyclic propanamides, designed and synthesized as potent urease inhibitors with low cytotoxicity. []
  • Compound Description: MNP-14 and MNP-16 are bis-1,2,4-triazole derivatives that incorporate a 1,3,4-oxadiazole ring. The study focused on their in vitro cytotoxicity and effects on cell cycle progression, highlighting their potential as anticancer agents. []

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives

  • Compound Description: This series of indolizine derivatives incorporates a 5-phenyl-1,3,4-oxadiazol-2-yl group. They were synthesized and evaluated for their anticancer and antimicrobial properties, showing promising activity against MCF-7 cancer cells. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

  • Compound Description: This compound is a benzamide derivative featuring a 5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl moiety. Its crystal structure revealed key intermolecular interactions, including hydrogen bonding. []

Ethyl ({5-[5′-(2-Ethoxy-2-oxoethoxy)-4,4′′-difluoro-1,1′:3′,1′′-terphenyl-4′-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

  • Compound Description: This compound features a complex terphenyl group attached to the 1,3,4-oxadiazole ring. Its crystal structure revealed a disordered molecular conformation and a network of intermolecular interactions. []

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

  • Compound Description: This compound contains both pyrazole and oxadiazole rings. Structural analysis revealed that these rings are not fully conjugated, with a dihedral angle between them. []
  • Compound Description: These platinum(II) complexes utilize 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as an electron-transporting ancillary ligand. They were investigated for their electroluminescent properties in organic light-emitting diodes (OLEDs). []

(E)-5-Benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one Derivatives

  • Compound Description: This series of compounds features a thiazolone ring system with a pendant 1,3,4-oxadiazole moiety. The research evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. []

{4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol

  • Compound Description: This compound contains a 1,3,4-oxadiazole ring connected to two benzene rings. The crystal structure reveals that the oxadiazole ring is nearly coplanar with the adjacent benzene rings. []

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

  • Compound Description: This group of compounds comprises 2H-chromen-2-one derivatives with a 5-phenyl-1,3,4-oxadiazol-2-yl substituent at the 3-position. The study focused on their synthesis and evaluation as potential anticonvulsant agents. []

N-(3-Methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide

  • Compound Description: This compound features a pyrazine ring, a pyridine ring, and a 1,3,4-oxadiazole ring in its structure. It has been investigated for its potential in cancer treatment, particularly in combination therapies. [] [] [] []

N-{6-Aryl-4-[(E)-2-furylmethylene]-1,2,3,4-tetrahydro-3-oxopyridazin-1-ylcarbonyl}-p-toluenesulfonamides and N-{5-[(E)-1-Aroylmethyl-2-(2-furyl)vinyl]-1,3,4-oxadiazol-2-yl}-p-toluenesulfonamides

  • Compound Description: These compounds represent two distinct classes of heterocycles, one featuring a tetrahydro-3-oxopyridazine ring and the other a 1,3,4-oxadiazole ring. The research focused on their novel synthesis. []

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Analogues

  • Compound Description: These compounds represent a series of benzamide derivatives modified with alkylthio groups on the 1,3,4-oxadiazole ring. They were explored for their potential as alkaline phosphatase inhibitors. []

N-[5-(4-Substituted)phenyl-1,3,4-oxadiazol-2-yl]-2-(substituted)acetamides

  • Compound Description: This series of acetamide derivatives incorporates a 1,3,4-oxadiazole ring linked to a substituted phenyl ring. The study focused on their synthesis and evaluation for local anesthetic activity. []

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: This compound is a pyridazinone derivative featuring a 5-phenyl-1,3,4-oxadiazol-2-ylmethyl group. The crystal structure analysis provided insights into its molecular geometry and hydrogen bonding patterns. []

5-(Bis((5-phenyl-1,3,4-oxadiazol-2-yl)methylthio)methylene)-2-(4-substituted benzylthio)pyrimidine-4,6-(1H,5H)-dione Derivatives

  • Compound Description: These tris-heterocyclic compounds incorporate a pyrimidine ring system linked to two 1,3,4-oxadiazole moieties via thiomethylene bridges. The research aimed to synthesize and characterize these novel compounds, exploring their potential biological activities. []

1-Isonicotinoyl-4-phenylthiosemicarbazide, N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride, and 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: These compounds represent different heterocyclic systems derived from 1-isonicotinoyl-4-phenylthiosemicarbazide. The study focused on their synthesis, structural characterization, and evaluation of antioxidant activity. []

2-(1,5,6-Trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, (1,3,4-Oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones, and (1,3,4-Oxadiazol-2-yl)-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles

  • Compound Description: This series comprises structurally diverse compounds incorporating different heterocyclic systems, including benzimidazole, pyrazole, oxadiazole, and triazolopyridine rings. The study aimed to synthesize and evaluate their antioxidant and antimicrobial activities. []

4-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,3-phenylene Diacetate

  • Compound Description: This compound serves as a key intermediate in the synthesis of liquid crystal materials (mesogens) containing the phenyloxadiazole unit. Its crystal structure provided insights into the geometry and conformation of the molecule. []

Tetrakis[μ3-4-Nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamidato]tetrakis[methanolsodium(I)]

  • Compound Description: This complex features four sodium ions bridged by four Schiff base ligands, each containing a 5-phenyl-1,3,4-oxadiazol-2-yl moiety. Crystal structure analysis revealed a tetranuclear complex stabilized by hydrogen bonding interactions. []

Aqua-Bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide-κ2N,O]zinc(II)

  • Compound Description: This zinc(II) complex features two N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide ligands coordinated to the zinc center. The crystal structure revealed a distorted octahedral geometry around the zinc ion. []

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

  • Compound Description: This compound features a benzamide moiety connected to a 5-methyl-1,3,4-oxadiazol-2-yl group. The research focused on identifying a thermodynamically stable crystalline modification of the compound, which is important for pharmaceutical formulations. []

2-{(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted Acetamides

  • Compound Description: This series of acetamide derivatives features a 2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl group. They were synthesized and evaluated for their antimicrobial and hemolytic activities. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

  • Compound Description: This compound features a methanesulfonamide group attached to a 1,3,4-oxadiazole ring, further substituted with a (2-phenylethenyl)sulfonylmethyl group. Its crystal structure revealed key intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking. []

N-(5-Aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines

  • Compound Description: These oxadiazole derivatives feature a trifluoromethyl group and various aryl substituents. They were synthesized and evaluated for anticancer and antioxidant activities, showing promising results against melanoma, leukemia, and other cancer cell lines. []

5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound consists of chlorophenyl, isoxazolyl, oxadiazolyl, and phenyl rings. Crystal structure analysis revealed that it forms columns through π–π stacking interactions. []

Properties

Product Name

2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

IUPAC Name

2-ethoxy-N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]benzamide

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C21H17N3O4/c1-2-26-17-7-4-3-6-16(17)19(25)22-15-11-9-14(10-12-15)20-23-24-21(28-20)18-8-5-13-27-18/h3-13H,2H2,1H3,(H,22,25)

InChI Key

XVPFHVTUFSUNPV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.